molecular formula C21H25N3O3S2 B2717072 (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850911-04-5

(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2717072
CAS No.: 850911-04-5
M. Wt: 431.57
InChI Key: UCKNUYBOERWXDS-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-5-6-14-23(3)29(26,27)17-12-10-16(11-13-17)20(25)22-21-24(4)19-15(2)8-7-9-18(19)28-21/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKNUYBOERWXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in modulating immune responses and influencing signaling pathways. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a sulfamoyl group, which is critical for its biological activity, particularly in relation to its interactions with ATP-binding cassette (ABC) transporters and immune modulation.

Biological Activity Overview

  • Modulation of Immune Responses :
    • The compound has been shown to activate nuclear factor kappa B (NF-κB) signaling pathways. In a study involving human monocytic cell lines (THP-1), this compound demonstrated a sustained activation of NF-κB after stimulation with lipopolysaccharide (LPS), indicating its potential as an immunomodulatory agent .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have indicated that modifications at specific sites on the compound can enhance its potency. For instance, alterations at the 4-position of the thiazole ring were found to significantly affect NF-κB activation levels. Compounds structurally similar to this compound were screened for their ability to enhance cytokine release in response to TLR-4 agonists, suggesting a pathway for further optimization .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NF-κB ActivationSustained activation post LPS stimulation
Cytokine ReleaseEnhanced in THP-1 cells
ABC Transport ModulationPotential modulatory effects observed

Case Studies

  • Immunostimulatory Effects :
    A study evaluated the immunostimulatory effects of various sulfamoyl benzamidothiazole compounds, including our target compound. The results indicated that certain analogs significantly enhanced cytokine production in murine dendritic cells when used as co-adjuvants with established TLR-4 agonists .
  • In Vivo Studies :
    In murine models, compounds similar to this compound were tested for their ability to enhance vaccine efficacy. The results showed increased antigen-specific antibody titers when combined with other adjuvants, highlighting the compound's potential in vaccine formulations .

Scientific Research Applications

Pharmaceutical Applications

a. Anticancer Activity
Recent studies have indicated that compounds containing thiazole moieties exhibit promising anticancer properties. The structure of (Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide suggests potential activity against various cancer cell lines. This compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis.

b. Antimicrobial Properties
The sulfonamide group present in the compound is known for its antimicrobial activity. Research has shown that similar compounds can effectively inhibit the growth of bacteria and fungi, making this compound a candidate for further investigation as an antimicrobial agent.

Biochemical Applications

a. Enzyme Inhibition
The compound's structural features suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition could be leveraged to develop new antibiotic therapies.

b. Modulation of Biological Pathways
Compounds with similar structures have been reported to modulate ATP-binding cassette transporters, which play a vital role in drug transport and resistance mechanisms in cells. Investigating the effects of this compound on these transporters could reveal new insights into drug delivery systems and resistance management.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of tumor growth in vitro; potential for further development
Antimicrobial PropertiesEffective against several bacterial strains; comparable efficacy to established antibiotics
Enzyme InhibitionInhibition of dihydropteroate synthase observed; implications for antibiotic development

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